8-溴-7-甲基异喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

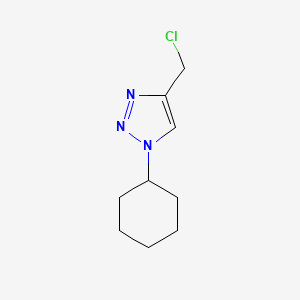

8-Bromo-7-methylisoquinoline is a brominated isoquinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom on the isoquinoline scaffold can significantly alter the chemical and physical properties of the molecule, as well as its reactivity and potential for further functionalization 10.

Synthesis Analysis

The synthesis of brominated isoquinoline derivatives can be achieved through various methods. For instance, 7-bromo-5,8-dimethylisoquinoline is synthesized by bromination of 5,8-dimethylisoquinoline, which itself is obtained from p-xylene . Similarly, 8-methylquinoline-5-carboxylic acid is prepared via the Skraup reaction or by hydrolysis of its cyano derivative, which is synthesized from 5-bromo-8-methylquinoline10. The synthesis of 4-bromo-1,2-dihydroisoquinolines involves the intramolecular reaction of a benzyl bromide and an α-imino carbene, catalyzed by rhodium . These methods highlight the versatility of brominated isoquinolines in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of brominated isoquinolines is characterized by the presence of a bromine atom, which can influence the molecule's electronic properties and reactivity. For example, the structure of 7-bromoquinolin-8-ol has been established to have bromination at the 7-position, with intermolecular and weak intramolecular hydrogen bonds observed in the solid state . The presence of substituents on the isoquinoline nucleus, such as bromine, can also affect the molecule's conformation and intermolecular interactions.

Chemical Reactions Analysis

Brominated isoquinolines participate in various chemical reactions, which can be utilized for the synthesis of more complex molecules. For instance, 7-bromo-5,8-dimethylisoquinoline can undergo nucleophilic substitution reactions to yield amino derivatives . The bromine atom in these compounds can act as a good leaving group, facilitating further chemical transformations. Additionally, the brominated hydroxyquinoline has been used as a photolabile protecting group, demonstrating its utility in photochemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-bromo-7-methylisoquinoline and related compounds are influenced by the presence of the bromine atom. Bromination can increase the density and molecular weight of the compound, as well as affect its solubility and boiling point. The electronic properties, such as the dipole moment and electron affinity, are also altered due to the electronegative nature of bromine. These changes can have significant implications for the compound's biological activity and pharmacokinetics 10.

科学研究应用

生物分子的光敏保护基

8-溴-7-羟基喹啉(BHQ)衍生物已被探索为高效的光敏保护基。这些化合物在光照下有助于控制释放生物活性分子,如神经递质和药物。BHQ在双光子激发(2PE)光解中尤为高效,可在生物组织内实现有针对性的激活而造成最小损伤。这一特性使BHQ衍生物成为神经生理学研究和细胞生物学中的宝贵工具,可通过光精确操纵生物功能(Zhu et al., 2006)。

合成和结构研究

溴-异喹啉衍生物的合成,包括8-溴-7-甲基异喹啉,涉及允许开发各种异喹啉化合物的方法。这些合成方法使得可以探索新颖结构及其在药物化学和材料科学中的潜在应用。例如,已采用Jackson改良的Pomeranz-Fritsch环合成法来生产溴-甲氧基异喹啉,表明了生成具有特定官能团的异喹啉衍生物的多功能途径(Armengol et al., 2000)。

具有生物活性的新化合物

研究还专注于为生物应用而从异喹啉结构衍生出新化合物。这些努力旨在探索异喹啉衍生物在各种生物医学领域的治疗潜力。值得注意的是,对8-羟基喹啉衍生物的修饰已导致开发出具有在酸性条件下对轻钢有显著抗腐蚀性能的化合物,表明了异喹啉衍生物在传统生物学背景之外的化学多功能性和适用性(Rbaa et al., 2020)。

抗癌和抗菌剂

已合成并评估了异喹啉衍生物的抗癌和抗菌活性。这些研究已导致发现具有显著生物活性的化合物,突显了8-溴-7-甲基异喹啉及其类似物在药物发现中的潜力。例如,基于8-羟基喹啉的硫脲半胱氨酸酮及其金属配合物已显示出对各种癌细胞系的细胞毒活性,强调了异喹啉化合物在肿瘤学中的治疗前景(Kotian et al., 2021)。

作用机制

安全和危害

属性

IUPAC Name |

8-bromo-7-methylisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-2-3-8-4-5-12-6-9(8)10(7)11/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPYFTJORZWNFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-7-methylisoquinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(4-Methoxyphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2503812.png)

![Tert-butyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate](/img/structure/B2503814.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]pyridine-4-carbonitrile](/img/structure/B2503817.png)

![(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2503819.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2503822.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-isobutyramido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2503830.png)

![6-(4-bromobenzyl)-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B2503833.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B2503834.png)